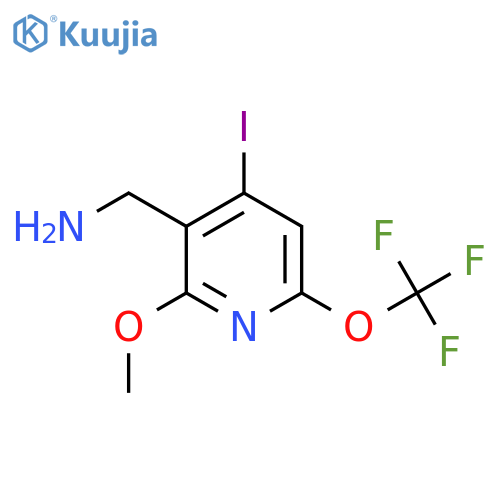Cas no 1805927-05-2 (3-(Aminomethyl)-4-iodo-2-methoxy-6-(trifluoromethoxy)pyridine)

1805927-05-2 structure
商品名:3-(Aminomethyl)-4-iodo-2-methoxy-6-(trifluoromethoxy)pyridine
CAS番号:1805927-05-2
MF:C8H8F3IN2O2
メガワット:348.061004638672
CID:4814328
3-(Aminomethyl)-4-iodo-2-methoxy-6-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-(Aminomethyl)-4-iodo-2-methoxy-6-(trifluoromethoxy)pyridine
-
- インチ: 1S/C8H8F3IN2O2/c1-15-7-4(3-13)5(12)2-6(14-7)16-8(9,10)11/h2H,3,13H2,1H3
- InChIKey: SFOCHOWESLWTAD-UHFFFAOYSA-N
- ほほえんだ: IC1C=C(N=C(C=1CN)OC)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 230
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 57.4
3-(Aminomethyl)-4-iodo-2-methoxy-6-(trifluoromethoxy)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029091770-1g |
3-(Aminomethyl)-4-iodo-2-methoxy-6-(trifluoromethoxy)pyridine |
1805927-05-2 | 97% | 1g |
$1,445.30 | 2022-04-01 |
3-(Aminomethyl)-4-iodo-2-methoxy-6-(trifluoromethoxy)pyridine 関連文献
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
-
Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
1805927-05-2 (3-(Aminomethyl)-4-iodo-2-methoxy-6-(trifluoromethoxy)pyridine) 関連製品
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
